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Tris(dibromophenyl) phosphate

Flame retardant loading efficiency UL-94 vertical burn test Polycarbonate formulation

Tris(dibromophenyl) phosphate (TDBPP; CAS 49690-63-3), also designated BPP or TDBPPE, is a solid, melt-blendable polybrominated triaryl phosphate ester of molecular formula C₁₈H₉Br₆O₄P and molecular weight 799.66 g·mol⁻¹. It contains approximately 60% bromine and 4% phosphorus by weight, yielding an intramolecular bromine-to-phosphorus molar ratio of 6:1 that imparts a built-in halogen-phosphorus synergistic flame-retardant mechanism.

Molecular Formula C18H9Br6O4P
Molecular Weight 799.7 g/mol
CAS No. 49690-63-3
Cat. No. B1597995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dibromophenyl) phosphate
CAS49690-63-3
Molecular FormulaC18H9Br6O4P
Molecular Weight799.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Br)OP(=O)(OC2=C(C(=CC=C2)Br)Br)OC3=C(C(=CC=C3)Br)Br
InChIInChI=1S/C18H9Br6O4P/c19-10-4-1-7-13(16(10)22)26-29(25,27-14-8-2-5-11(20)17(14)23)28-15-9-3-6-12(21)18(15)24/h1-9H
InChIKeyLRSNDFOWYYKLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tris(dibromophenyl) phosphate (CAS 49690-63-3) Procurement Guide: Key Differentiators for Scientific and Industrial Selection


Tris(dibromophenyl) phosphate (TDBPP; CAS 49690-63-3), also designated BPP or TDBPPE, is a solid, melt-blendable polybrominated triaryl phosphate ester of molecular formula C₁₈H₉Br₆O₄P and molecular weight 799.66 g·mol⁻¹ [1]. It contains approximately 60% bromine and 4% phosphorus by weight, yielding an intramolecular bromine-to-phosphorus molar ratio of 6:1 that imparts a built-in halogen-phosphorus synergistic flame-retardant mechanism [2]. TDBPP is employed primarily as an additive flame retardant in oxygen-containing engineering thermoplastics—polycarbonate (PC), polybutylene terephthalate (PBT), polyethylene terephthalate (PET), and their blends with acrylonitrile-butadiene-styrene (ABS)—where it functions as both flame retardant and processing aid [3].

Why Generic Brominated Flame Retardants Cannot Substitute for Tris(dibromophenyl) phosphate Without Quantitative Performance Loss


Brominated flame retardants span a wide chemical spectrum—polymeric aromatics, oligomeric carbonates, monomeric diphenyl ethers, and organophosphate esters—each with fundamentally different synergist dependencies, thermal degradation profiles, and polymer compatibility windows. Tris(dibromophenyl) phosphate is structurally unique because it covalently integrates six bromine atoms and one phosphorus centre in a single low-molecular-weight entity (799.66 g·mol⁻¹), providing intramolecular Br–P synergism that eliminates the mandatory antimony oxide synergist required by exclusively brominated aromatics such as decabromodiphenyl ether or brominated polystyrene [1]. Conversely, non-halogenated triaryl phosphates such as triphenyl phosphate (TPP) lack vapour-phase radical quenching and require substantially higher loadings to achieve equivalent UL-94 ratings [2]. These mechanistic differences propagate directly into minimum effective concentration, thermal stability ceiling, optical clarity retention, bloom resistance at elevated temperature, and injection-moulding energy consumption—none of which can be assumed equivalent across in-class alternatives without confirmatory head-to-head data [3].

Quantitative Comparative Evidence for Tris(dibromophenyl) phosphate (CAS 49690-63-3) vs. Closest In-Class Alternatives


UL-94 V-0 Rating Achieved at 3 wt% Loading in Polycarbonate—Versus 14 wt% Required for Triphenyl Phosphate and 9 wt% Antimony Oxide for Conventional Systems

In polycarbonate (PC) resin, formulations containing only 3.0 wt% tris(dibromophenyl) phosphate (TDBP) together with 0.2 wt% PTFE drip inhibitor achieve a UL-94 V-0 rating at 0.8 mm specimen thickness without any antimony oxide synergist [1]. In contrast, a commercial PC/ABS blend (3:1 ratio) requires 14 wt% triphenyl phosphate (TPP) to attain the same UL-94 V-0/5V rating; reducing either the PC content or the TPP loading below 14 wt% results in failure to meet V-0 [2]. Conventional brominated flame retardant systems employing polymeric brominated aromatics (e.g., brominated polystyrene, brominated polycarbonate oligomer) require up to 9 wt% antimony oxide to achieve V-0 ratings, whereas TDBP formulations eliminate this synergist entirely [3].

Flame retardant loading efficiency UL-94 vertical burn test Polycarbonate formulation Antimony oxide elimination

Limiting Oxygen Index of 33.0% in PC/PBT Blend at 14 wt% Loading—Superior to Brominated Polycarbonate Oligomer (BC-58) at Equivalent Bromine Content

In a 45:45 polycarbonate/polybutylene terephthalate (PC/PBT) blend containing 0.5 parts PTFE drip inhibitor, a formulation incorporating 14 parts TDBP (providing 8.14 wt% bromine) achieved a limiting oxygen index (LOI) of 33.0%, a UL-94 V-0 rating, and an average flame time of 0.9 seconds [1]. In direct head-to-head comparison, the brominated polycarbonate oligomer BC-58 at equivalent bromine content (8.4 wt% Br) failed this test and continued to burn under the same test configuration [1]. The non-linear response of oxygen index to incremental TDBP loading—initially equivalent to BC-58 at 2 wt% loading (both OI ≈ 28%) but increasingly divergent with higher loadings—was described as 'unexpected' and attributed to the intramolecular Br–P synergism unique to TDBP [2].

Limiting oxygen index PC/PBT alloy Brominated polycarbonate oligomer Flame retardant efficiency

Initial Thermal Decomposition Temperature >310 °C—Enabling Processing with High-Temperature Engineering Thermoplastics Without Premature Degradation

Thermogravimetric analysis (TGA) of tris(dibromophenyl) phosphate (BPP) demonstrates an initial decomposition temperature exceeding 310 °C [1]. This thermal stability ceiling is critical for compounding with engineering thermoplastics such as polycarbonate and polybutylene terephthalate, which are typically processed at 260–320 °C. By comparison, chlorinated paraffin flame retardants—though lower in cost—exhibit poor thermal stability that precludes their use at these processing temperatures, while many alkyl phosphate esters suffer from volatility and plasticization at temperatures well below 300 °C [2]. The same study reported that BPP exhibits 'low toxicity' and significantly improves resin processibility and mechanical properties in 30% glass-fibre-reinforced PBT [1].

Thermal stability Decomposition onset temperature Engineering thermoplastic processing Thermogravimetric analysis

Zero Bloom After 175 °C Aging in PBT—Direct Contrast with Decabromodiphenyl Oxide Which Blooms Under Identical Conditions

In glass-filled polybutylene terephthalate (PBT; Valox™ 420) formulations, tris(dibromophenyl) phosphate (TDBP) exhibits no surface bloom even after extended ageing at 175 °C [1]. In sharp contrast, decabromodiphenyl oxide—a widely used commercial brominated flame retardant—blooms under the same PBT formulation and ageing conditions [1]. Bloom (surface exudation of the additive) leads to aesthetic defects, impaired paint adhesion, and potential loss of flame-retardant performance over the product lifetime. This non-blooming behaviour of TDBP is attributed to its high solubility in aromatic engineering thermoplastics, a consequence of its molecular structure as a low-molecular-weight, melt-blendable triaryl phosphate rather than a high-molecular-weight oligomer or an insoluble particulate additive [2].

Bloom resistance PBT formulation Elevated-temperature ageing Surface exudation

Twenty-Five Percent Lower Injection-Moulding Energy Demand and Superior Mechanical Property Retention Versus Brominated Polycarbonate Oligomer (BC-58)

In a comprehensive head-to-head evaluation comparing TDBP, BC-58 (brominated polycarbonate oligomer), and Pyrochek™ 68PB (brominated polystyrene) in the same engineering resin system, the TDBP-containing compound exhibited the lowest melt viscosity and lowest torque during compounding, and mechanical energy measurements demonstrated that the TDBP formulation required 25% less energy at the high shear rates representative of commercial injection moulding than the BC-58-containing formulation [1]. Spiral flow measurements confirmed that TDBP provides significantly greater melt flow during injection than BC-58 [2]. Furthermore, while Pyrochek™ 68PB caused severe thermal degradation (discoloration) and catastrophic reductions in notched Izod impact (0.80 units), tensile strength (11,600 psi), and flexural strength (20,900 psi) relative to virgin resin, the TDBP formulation maintained an 'excellent balance of properties comparable with virgin resin' [1]. TDBP also lowered heat distortion temperature by approximately 10 °C (20 °F) relative to BC-58, a predictable effect of its plasticizing action that can be compensated for in formulation design [2].

Processing energy efficiency Injection moulding Mechanical property retention Spiral flow

Highest-Value Application Scenarios for Tris(dibromophenyl) phosphate (CAS 49690-63-3) Based on Quantitative Differentiation Evidence


Flame-Retardant Transparent Polycarbonate for Lenses, Glazing, and Lighting Housings

For transparent polycarbonate applications requiring simultaneous UL-94 V-0 rating and high luminous transmittance, tris(dibromophenyl) phosphate (BPP) is documented to achieve V-0 at 3 wt% loading (with PTFE anti-drip agent) without affecting the light transmittance of the PC matrix, while the Br–P intramolecular synergism yields higher oxygen index than antimony trioxide-synergized brominated systems such as PBO/Sb₂O₃ [1]. This makes BPP a drop-in solution for optically clear flame-retarded PC where alternatives either impair clarity or demand prohibitively high loading levels that compromise mechanical properties [2].

Thin-Wall Electrical Connectors and Housings in Glass-Fibre-Reinforced PBT

In 30% glass-fibre-reinforced PBT used for thin-wall electrical connectors (≤0.8 mm), TDBP at 10–14 wt% provides UL-94 V-0 rating with minimal or zero antimony oxide dependency, non-blooming behaviour after prolonged 175 °C ageing, and retention of tensile and flexural properties comparable to virgin resin [1]. The documented 25% lower injection-moulding energy versus BC-58-based formulations directly reduces per-part manufacturing cost in high-volume production [2]. The absence of decabromodiphenyl ether bloom eliminates cosmetic rejects and long-term performance degradation [1].

Halogen-Containing PC/ABS Blends for IT and Consumer Electronics Enclosures

For PC/ABS blends requiring UL-94 V-0/5V classification at reduced flame-retardant loading, TDBP (as a brominated phosphate component) achieves the required rating at approximately 6 wt%, compared with 14 wt% for the non-halogenated alternative triphenyl phosphate, while also eliminating the up to 9 wt% antimony oxide needed by purely brominated aromatic FRs [1]. The Br–P synergism inherent to TDBP provides both condensed-phase char promotion and vapour-phase radical quenching, a dual mechanism that translates into reduced total additive loading, lower compound density, and better impact retention—all critical for lightweight, drop-resistant consumer electronics [2].

Automotive Under-Hood PC/PET Alloy Components Requiring Long-Term Thermal Stability

In PC/PET alloy formulations for under-hood automotive components subjected to sustained elevated-temperature exposure, TDBP provides an LOI of 33.0% and V-0 rating at 14 wt% loading without antimony oxide, outperforming brominated polycarbonate oligomer (BC-58) at equivalent bromine concentration [1]. The high initial decomposition temperature (>310 °C) ensures the flame retardant remains intact during aggressive compounding and moulding cycles, while the non-blooming characteristic at 175 °C guarantees surface quality and dimensional stability over the component's service life [2].

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